molecular formula C9H8Cl2O2 B13939761 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one CAS No. 57956-70-4

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B13939761
CAS No.: 57956-70-4
M. Wt: 219.06 g/mol
InChI Key: TXJGXNTZTBEJHV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the ortho position and the ethanone moiety is substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-methoxyphenyl)ethan-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions in the presence of a solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethanol.

    Oxidation: Formation of 2,2-dichloro-1-(2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and bioactivity, making it a valuable tool in medicinal chemistry and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3-methoxyphenyl)ethan-1-one
  • 2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one
  • 2,2-Dichloro-1-(2,5-dimethoxyphenyl)ethan-1-one

Uniqueness

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group at the ortho position, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its meta and para counterparts.

Properties

CAS No.

57956-70-4

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,2-dichloro-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

TXJGXNTZTBEJHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(Cl)Cl

Origin of Product

United States

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